molecular formula C16H15N3O4S2 B11010715 ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11010715
M. Wt: 377.4 g/mol
InChI Key: PYJJRTGSWAYIRM-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method includes the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach involves the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific structure, which combines the benzothiazole and thiazole moieties

Properties

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3-oxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H15N3O4S2/c1-2-23-14(21)7-10-9-24-16(17-10)18-13(20)8-19-15(22)11-5-3-4-6-12(11)25-19/h3-6,9H,2,7-8H2,1H3,(H,17,18,20)

InChI Key

PYJJRTGSWAYIRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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